N-(3-chloro-4-methoxyphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chloro-methoxyphenyl group, a methylphenyl group, a pyrrole ring, and a thiophene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Functionalization of the Thiophene Ring: The thiophene ring is then functionalized with a carboxamide group through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Attachment of the Phenyl Groups: The chloro-methoxyphenyl and methylphenyl groups are introduced through Suzuki or Stille coupling reactions, which utilize palladium catalysts and appropriate boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrole or thiophene rings, often using reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate, or hydrogen peroxide.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Oxidized derivatives of the pyrrole or thiophene rings.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted phenyl derivatives where the chloro group is replaced by the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, N-(3-chloro-4-methoxyphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide may exhibit bioactivity that makes it a candidate for drug development. Its potential interactions with biological targets could lead to the discovery of new therapeutic agents.
Industry
In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties. Its structural features may impart desirable characteristics to these materials, such as improved conductivity or stability.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methoxyphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide: can be compared to other thiophene-based carboxamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and physical properties
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-4-(3-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O2S/c1-15-6-5-7-16(12-15)18-14-29-22(21(18)26-10-3-4-11-26)23(27)25-17-8-9-20(28-2)19(24)13-17/h3-14H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGWUFTYUZIMJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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